2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1004261
InChI: InChI=1S/C20H23ClN2O4S/c1-14-11-17(12-15(2)20(14)21)27-13-19(24)22-16-5-7-18(8-6-16)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,24)
SMILES: CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.9 g/mol

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC1004261

Molecular Formula: C20H23ClN2O4S

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide -

Specification

Molecular Formula C20H23ClN2O4S
Molecular Weight 422.9 g/mol
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C20H23ClN2O4S/c1-14-11-17(12-15(2)20(14)21)27-13-19(24)22-16-5-7-18(8-6-16)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,24)
Standard InChI Key DHVOKASIJMXWFA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator